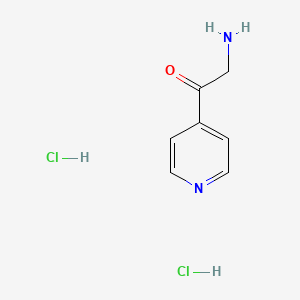

2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride

Descripción

2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C7H10N2O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties .

Propiedades

IUPAC Name |

2-amino-1-pyridin-4-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.2ClH/c8-5-7(10)6-1-3-9-4-2-6;;/h1-4H,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZXPZYZVZGLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503261 | |

| Record name | 2-Amino-1-(pyridin-4-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51746-83-9 | |

| Record name | 2-Amino-1-(pyridin-4-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(pyridin-4-yl)ethan-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydrazine Substitution and Catalytic Reduction Method

A patented method outlines a multi-step process starting from fluorinated pyridine derivatives, involving hydrazine substitution followed by catalytic hydrogenation using Raney nickel catalyst.

Process summary:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| (i) | Reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate | Room temperature (10–35°C), 10–30 h | Solvent: C1-C4 alkyl alcohol (methanol, ethanol, etc.) in 3–15 fold excess by weight |

| (ii) | Reduction of hydrazino intermediate with hydrogen and Raney nickel catalyst | 15–25°C, 10–24 h | Catalyst amount: 2–15 equivalents; solvent 20–40 fold excess by weight |

This method yields highly pure 2-aminopyridine derivatives under mild conditions, avoiding high temperature and pressure typical of aqueous ammonia amination.

Ketone Formation via Pyridine Anion and Weinreb Amide

Another synthetic approach involves the nucleophilic addition of the anion of 4-methylpyridine to a Weinreb amide, followed by transformation steps leading to the target compound or its analogues.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| (a) | 4-methylpyridine, LDA, THF | Formation of pyridine anion |

| (b) | Reaction with Weinreb amide in DMF at 80°C for 2 h | Ketone intermediate |

| (c) | Treatment with N,N-dimethylformamide dimethyl acetal | Formation of enamine intermediate |

| (d) | Addition of methylhydrazine, acetic acid in EtOH | Hydrazine derivative formation |

| (e) | Acid treatment with HCl in dioxane/MeOH | Final product isolation |

This method provides moderate yields (~58%) and involves purification by silica gel chromatography.

Catalytic Hydrogenation of Oxime Intermediates

An alternative preparation involves the conversion of oxime derivatives to the amino ketone via catalytic hydrogenation using Pd/C catalyst in methanolic hydrogen chloride solution.

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| (i) | Dissolution of dion-2-oxime in methanol with saturated methanolic HCl | Room temperature, atmospheric hydrogen pressure | 16 h stirring under H2 atmosphere |

| (ii) | Filtration of Pd/C catalyst and concentration of filtrate | - | Crude product used for subsequent steps |

This method is efficient and widely used for preparing hydrochloride salts of amino ketones, including this compound.

Comparative Summary of Preparation Methods

Detailed Research Findings and Notes

- The hydrazine substitution method avoids harsh conditions typical of direct amination with aqueous ammonia, resulting in higher purity products.

- The use of C1-C4 alkyl alcohols as solvents (methanol, ethanol, etc.) is common across methods for their ability to dissolve reactants and facilitate hydrogenation.

- Catalytic hydrogenation using Pd/C or Raney nickel is a standard reduction step to convert hydrazino or oxime intermediates into the desired amino ketone.

- The Weinreb amide route provides versatility for structural modifications but involves more steps and purification processes.

- Purification is typically achieved by silica gel chromatography and recrystallization, especially for isolating the dihydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of pyridine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride exhibits notable biological activity, primarily through its interactions with various enzymes and receptors. It acts as a ligand that can modulate enzyme activity, influencing signal transduction pathways and gene expression.

Potential Applications in Pharmacology:

- Enzyme Modulation: The compound has been studied for its ability to bind to specific enzymes, which may have implications in drug design.

- Receptor Interaction: Research indicates potential interactions with neurotransmitter receptors, suggesting effects on mood and cognitive functions.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various compounds, this compound was tested against Mycobacterium tuberculosis. The findings indicated that while the compound showed some activity in vitro, further studies are necessary to evaluate its efficacy in vivo.

Case Study 2: Drug Development

A recent study focused on the synthesis of derivatives of this compound for potential use in treating gastrointestinal stromal tumors. The derivatives demonstrated varying degrees of activity against c-KIT mutations, highlighting the compound's versatility in drug development.

Research Insights

Research has shown that compounds similar to this compound can influence various biological systems. Its structural properties allow it to be a valuable intermediate in synthesizing other biologically active compounds.

Table of Related Compounds:

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparación Con Compuestos Similares

- 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride

- 2-Amino-1-(pyridin-2-yl)ethanone dihydrochloride

- 2-Amino-1-(pyridin-5-yl)ethanone dihydrochloride

Uniqueness: 2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is a compound with significant biological activity, primarily due to its interactions with various biological targets. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₀N₂O·2HCl. It features a pyridine ring substituted with an amino group and an ethanone moiety, which contributes to its reactivity and biological activity. The specific substitution pattern on the pyridine ring is crucial for its interactions within biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 4-pyridinecarboxaldehyde with ammonia in the presence of a reducing agent. Controlled reaction conditions optimize yield and purity, often employing recrystallization as a purification step. Industrial production may utilize large-scale synthesis techniques to achieve high purity levels.

This compound acts as a ligand that binds to specific enzymes or receptors, modulating their activity. This modulation can influence signal transduction pathways and gene expression, making it a compound of interest in pharmacological studies.

Potential Targets:

- Enzymes involved in metabolic pathways.

- Receptors influencing cellular signaling.

Biological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity: Studies have shown that derivatives of similar compounds can inhibit viral replication, suggesting potential antiviral applications for this compound .

- Antioxidant Properties: Some analogs have demonstrated antioxidant effects, which could be beneficial in mitigating oxidative stress in various biological systems.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Observed Effect |

|---|---|---|

| Enzyme Modulation | Influences metabolic pathways | |

| Antiviral Activity | Inhibits viral replication | |

| Antioxidant Effects | Reduces oxidative stress |

Specific Case Studies

- Antiviral Evaluation: In a study assessing antiviral agents, compounds structurally related to this compound showed over 50% inhibition of viral replication at concentrations around 50 µM .

- Enzyme Interaction Studies: Research on pyrazole derivatives has indicated that similar compounds interact with enzymes like cyclooxygenase, leading to significant changes in cellular processes such as inflammation and metabolism.

Q & A

Q. What are the recommended methods for synthesizing 2-amino-1-(pyridin-4-yl)ethanone dihydrochloride?

The compound can be synthesized via Mannich reactions using formaldehyde, amine hydrochlorides, and ketones. For example, structurally similar dihydrochloride salts have been prepared by reacting acetophenone derivatives with substituted amines under acidic conditions, followed by purification via recrystallization from ethanol or methanol . Key parameters include stoichiometric control of the amine component and pH optimization to ensure efficient formation of the dihydrochloride salt.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Avoid exposure to light, heat (>25°C), and incompatible materials like strong oxidizers. Handling requires a chemical fume hood, nitrile gloves, and safety goggles. For spills, use inert absorbents (e.g., sand) and avoid aqueous washes to prevent hydrolysis .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Use a combination of:

- NMR : H and C NMR to confirm the pyridine ring protons (δ 8.5–8.7 ppm) and the ethanone carbonyl (δ ~200 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~228 for the free base, adjusted for dihydrochloride).

- IR : Detect characteristic C=O stretching (~1700 cm) and NH bending (~1600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in crystal structure refinement (e.g., occupancy disorders or hydrogen bonding ambiguities) can be addressed using SHELXL software. Implement twin refinement for high-symmetry space groups and apply restraints for flexible moieties (e.g., the pyridin-4-yl group). Validate results against Fo-Fc difference maps and check for overfitting using R metrics .

Q. What experimental strategies mitigate instability during biological assays?

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density on the pyridine nitrogen and ethanone carbonyl. Solvent effects (e.g., water or DMSO) can be modeled using the COSMO-RS approach. Compare frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for reaction pathway predictions .

Q. What advanced chromatographic methods separate enantiomeric impurities in synthesized batches?

Use chiral stationary phases (e.g., Chiralpak IA or IB) with mobile phases containing 0.1% trifluoroacetic acid in hexane/isopropanol (90:10). Adjust column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) for baseline resolution. Validate with spiked impurity standards and tandem MS detection .

Methodological Notes

- Contradiction Management : If analytical data conflict (e.g., NMR vs. X-ray), cross-validate using alternative techniques like single-crystal XRD or solid-state NMR .

- Safety Protocols : Adhere to GHS guidelines for acute toxicity (Category 4) and environmental hazards (e.g., LC for aquatic organisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.